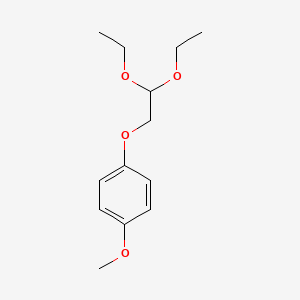

1-(2,2-Diethoxyethoxy)-4-methoxybenzene

Katalognummer B1361630

Molekulargewicht: 240.29 g/mol

InChI-Schlüssel: XWIJNGRJPFEZIF-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04982008

Procedure details

Potassium hydroxide pellets (22.4 g) and molten p-methoxyphenol (50 g) were heated with stirring to a temperature in the range from 90° to 100° C. until a clear solution was obtained. Chloroacetaldehyde diethylacetal (120 g) was added at such a rate to maintain the temperature in the range from 90° to 100° C. and after stirring for a further 15 minutes water was removed from the flask as an azeotrope with chloroacetaldehyde diethylacetal, the water and acetal were separated and the acetal was returned to the reaction mixture. Azeotropic distillation was continued until the temperature of the vapour reached 140°-150° C. and then the reaction mixture was heated under reflux for a further 6 hr. Water (200 ml) was added to the cooled mixture which was then extracted with chloroform (2×200 ml). The chloroform extracts were washed with aqueous 2N sodium hydroxide (100 ml) to remove unreacted phenols and the chloroform layer was dried over Na2SO4 and the solvent removed by distillation under reduced pressure. The crude product was distilled under reduced pressure to give, as a third fraction, p-methoxyphenoxyacetaldehyde diethyl acetal (45.6 g) of b.p. 180°-194° C. at 44 mm the product being characterized by p.m.r. spectroscopy.

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16]Cl)[CH3:13]>O>[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16][O:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[CH:6][CH:7]=1)[CH3:13] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CCl)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to a temperature in the range from 90° to 100° C. until a clear solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature in the range from 90° to 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed from the flask as an azeotrope with chloroacetaldehyde diethylacetal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the water and acetal were separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Azeotropic distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 140°-150° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for a further 6 hr

|

|

Duration

|

6 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (200 ml) was added to the cooled mixture which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was then extracted with chloroform (2×200 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The chloroform extracts were washed with aqueous 2N sodium hydroxide (100 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove unreacted phenols

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the chloroform layer was dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed by distillation under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product was distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(COC1=CC=C(C=C1)OC)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 45.6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 47.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |